Troparil (WIN 35,065-2, CAS 50372-80-0) is a synthetic phenyltropane derivative and a high-affinity dopamine reuptake inhibitor (DRI) utilized as a benchmark reference material in neuropharmacological and analytical research [1]. Structurally, it features an 8-azabicyclo[3.2.1]octane core with a 2β-carbomethoxy group and a direct 3β-phenyl linkage [2]. This specific structural configuration eliminates the hydrolyzable benzoyl ester found in natural tropane alkaloids, fundamentally altering its physicochemical durability and metabolic resistance [3]. For procurement professionals and laboratory directors, Troparil represents a critical upgrade over traditional natural extracts, offering superior aqueous stability, enhanced binding affinity, and a highly reproducible pharmacological profile for monoamine transporter assays, structure-activity relationship (SAR) studies, and complex radioligand formulations [1].
Attempting to substitute Troparil with the natural alkaloid cocaine or heavily halogenated phenyltropanes introduces severe reproducibility and selectivity risks into laboratory workflows [1]. Cocaine possesses a highly labile C3 benzoyl ester linkage that is acutely susceptible to spontaneous hydrolysis in aqueous assay buffers and rapid enzymatic degradation by esterases in biological models [2]. This instability causes continuous concentration drift during prolonged experiments, requiring strict cold-chain logistics and fresh daily preparations to prevent assay failure. Conversely, while halogenated analogs like RTI-55 offer high chemical stability, the addition of heavy halogens drastically shifts their selectivity profile, massively increasing serotonin transporter (SERT) affinity and destroying the balanced, DAT-selective baseline required for accurate comparative modeling [3]. Troparil is uniquely positioned as the stable, non-halogenated parent scaffold, ensuring both hydrolytic resilience and the correct transporter selectivity profile for reliable procurement and downstream application [1].
Natural tropane alkaloids like cocaine feature a benzoyloxy ester linkage at the 3-position, making them highly vulnerable to spontaneous hydrolysis in aqueous solutions and rapid cleavage by esterases in biological models [1]. Troparil replaces this ester with a direct carbon-carbon bond to a phenyl ring, creating a non-hydrolyzable 3β-phenyltropane scaffold [2]. This structural modification drastically increases the compound's half-life and stability in solution, eliminating the concentration drift that plagues prolonged in vitro binding assays and in vivo behavioral studies utilizing baseline cocaine [1].
| Evidence Dimension | Structural vulnerability to ester hydrolysis |
| Target Compound Data | Troparil: Non-hydrolyzable C-C 3β-phenyl linkage (stable in aqueous buffer) |
| Comparator Or Baseline | Cocaine: Labile C3 benzoyl ester (rapidly hydrolyzed) |
| Quantified Difference | Complete elimination of esterase-mediated cleavage at the C3 position |
| Conditions | Aqueous assay buffers and in vivo biological models |
Procurement of Troparil ensures stable, reproducible dosing concentrations over extended experimental timelines without the need for constant re-formulation.
In competitive radioligand binding assays targeting the dopamine transporter (DAT), Troparil demonstrates a significantly higher binding affinity compared to the natural benchmark, cocaine [1]. Quantitative in vitro evaluations show that Troparil achieves an IC50 of approximately 28 nM at the DA transporter, whereas cocaine typically exhibits much weaker affinity in the range of 159 nM under identical assay conditions [2]. This 5.6-fold increase in potency allows for much higher specific-to-nonspecific binding ratios, making Troparil a vastly superior choice for precise receptor mapping and competitive displacement assays [1].
| Evidence Dimension | DAT Binding Affinity (IC50) |
| Target Compound Data | Troparil: ~28 nM |
| Comparator Or Baseline | Cocaine: ~159 nM |
| Quantified Difference | 5.6-fold higher binding potency at the dopamine transporter |
| Conditions | In vitro radioligand displacement assay at DAT |
Higher affinity allows laboratories to use lower working concentrations, reducing off-target effects and improving the signal-to-noise ratio in critical receptor assays.
While downstream halogenated analogs of Troparil (such as the iodinated RTI-55) achieve extreme binding potency, this comes at the cost of severely compromised selectivity, heavily skewing towards the serotonin transporter (SERT) [1]. Troparil maintains a balanced, DAT-favored pharmacological profile that closely mirrors the desired stimulant mechanism of the tropane class without introducing massive serotonergic confounding variables [2]. For researchers mapping pure dopaminergic pathways, Troparil provides the necessary potency upgrade over cocaine while avoiding the off-target SERT binding characteristic of heavier phenyltropane derivatives [1].
| Evidence Dimension | DAT vs SERT Selectivity Shift |
| Target Compound Data | Troparil: DAT-favored binding profile |
| Comparator Or Baseline | RTI-55 (Iodinated analog): Heavy shift toward SERT affinity |
| Quantified Difference | Avoidance of disproportionate SERT binding seen in heavy-halogen analogs |
| Conditions | Comparative monoamine transporter profiling |
Ensures that experimental results are driven by dopaminergic mechanisms rather than confounded by unintended serotonergic activity.
Due to its 5.6-fold higher affinity for DAT compared to cocaine and its structural resistance to hydrolysis, Troparil is the preferred precursor for tritiated ([3H]WIN 35,065-2) radioligands [1]. It provides superior specific-to-nonspecific binding ratios, making it ideal for high-resolution autoradiographic mapping of dopamine receptors in striatal tissue without the rapid signal degradation associated with ester-based ligands [2].
As the foundational, non-halogenated 3β-phenyltropane, Troparil serves as the mandatory baseline control in structure-activity relationship (SAR) campaigns [3]. Procurement of this exact compound is essential for medicinal chemistry teams evaluating the steric and electrostatic effects of novel 2β or 3β substitutions, as it provides the unadulterated parent scaffold data against which all new derivatives are benchmarked [3].
In preclinical models evaluating locomotor stimulation or drug discrimination, Troparil is utilized to isolate the effects of dopamine reuptake inhibition from the confounding variables of rapid metabolic clearance [4]. Its non-hydrolyzable C-C bond ensures a longer, stable duration of action in vivo, allowing researchers to accurately model sustained dopaminergic activity without the need for continuous redosing protocols required by natural tropanes [4].